molecular formula C9H10N4 B1387732 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-75-8

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1387732
CAS No.: 1135283-75-8
M. Wt: 174.2 g/mol
InChI Key: NIOTVPSZSYPPQN-UHFFFAOYSA-N
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Description

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C9H10N4. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these kinases, preventing their activation and subsequent downstream signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity in various experimental conditions. It is also subject to degradation, which can influence its long-term effects on cellular function. In in vitro studies, this compound has demonstrated sustained activity over several hours, while in in vivo studies, its effects can persist for days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, while exceeding this threshold can result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-one
  • 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Uniqueness

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopropyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOTVPSZSYPPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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